(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a furan ring, a pyrido[1,2-a]pyrimidin-4-one core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the furan-2-ylmethyl group and the 2-hydroxyethyl group. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound’s reactivity and stability make it suitable for various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. Examples include:
- (E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-3-(2-hydroxyethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-4-2-7-21-16(12)20-15(19-10-13-5-3-9-24-13)14(17(21)23)11-18-6-8-22/h2-5,7,9,11,19,22H,6,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJPKIFKWKZXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NCCO)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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